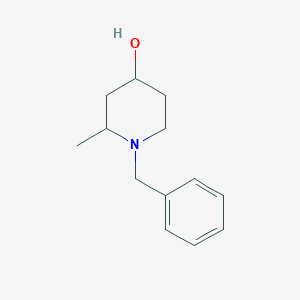

1-Benzyl-2-methylpiperidin-4-ol

Übersicht

Beschreibung

1-Benzyl-2-methylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Vorbereitungsmethoden

The synthesis of 1-Benzyl-2-methylpiperidin-4-ol typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines multiple reactions in one step, including dehydroxylation and pyridine reduction . Industrial production methods often utilize similar catalytic hydrogenation processes to ensure high yields and purity.

Analyse Chemischer Reaktionen

1-Benzyl-2-methylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzyl-2-methylpiperidin-4-ol has been studied for its potential as:

- Anti-acetylcholinesterase Inhibitor : It shows promise in treating neurodegenerative diseases like Alzheimer's disease by inhibiting the enzyme acetylcholinesterase.

- CCR5 Antagonist : This compound inhibits HIV-1 entry into cells by blocking the CCR5 receptor, highlighting its relevance in antiviral drug development.

Organic Synthesis

Due to its functional groups, this compound serves as a building block for synthesizing more complex organic molecules. It is involved in:

- Synthesis of Derivatives : The compound can undergo various reactions such as esterification to produce derivatives with modified properties.

- Intermediate in Drug Development : It is utilized as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .

Material Science

The unique properties of this compound allow it to be used in creating polymers that respond to external stimuli. These polymers can be applied in:

- Hydrogels : The compound can be polymerized to form polyampholyte hydrogels with potential applications in drug delivery systems.

- Interpenetrating Polyelectrolyte Networks : These materials have diverse applications in biomedical fields due to their responsiveness to environmental changes like pH and ionic strength.

Case Studies and Research Findings

Recent studies highlight the diverse applications of this compound:

- Neuroprotective Effects : Research has demonstrated that derivatives of this compound exhibit neuroprotective effects by modulating cholinergic signaling pathways, which are crucial in neurodegenerative disease mechanisms .

- Antimicrobial Activity : Certain derivatives have shown significant antimicrobial properties against various pathogens, indicating potential applications in developing new antibiotics.

- Drug Delivery Systems : Investigations into hydrogels formed from this compound suggest their utility in controlled drug release mechanisms, enhancing therapeutic efficacy while minimizing side effects.

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperidine derivatives have been shown to act as antagonists for certain receptors, inhibiting their activity and thereby exerting therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-2-methylpiperidin-4-ol can be compared with other piperidine derivatives, such as:

1-Benzyl-3-methylpiperidin-4-ol: Similar in structure but with different substitution patterns, leading to varied biological activities.

1-Benzyl-2-methylpiperidin-3-ol: Another closely related compound with distinct chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Benzyl-2-methylpiperidin-4-ol is a notable compound within the piperidine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is primarily studied for its role as a CCR5 antagonist , which is crucial in the context of HIV-1 infection prevention. Its structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

Target Receptor: CCR5

The primary mechanism of action involves binding to the CCR5 chemokine receptor , inhibiting the entry of HIV-1 into host cells. This interaction is facilitated by a strong salt-bridge formed between the basic nitrogen atom in the compound and the receptor, effectively blocking viral entry.

Interaction with Biomolecules

This compound exhibits interactions with several biomolecules, influencing various cellular processes:

- Inhibition of HIV Entry : By blocking CCR5, it prevents HIV from infecting cells.

- Potential Neuroprotective Effects : As a precursor for anti-acetylcholinesterase inhibitors, it shows promise in treating neurodegenerative diseases like Alzheimer's.

Cellular Effects

The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism and function. Its effects can vary significantly based on dosage and environmental conditions.

Case Studies

Several studies have explored the biological activity of this compound:

- Antiviral Activity : Research demonstrated that this compound effectively inhibits HIV-1 entry in vitro, showcasing its potential as an antiviral agent.

- Neuroprotective Applications : Studies indicated that derivatives of this compound exhibit significant antioxidant properties, which may contribute to neuroprotection.

Summary of Biological Activities

| Biological Activity | Mechanism/Comments |

|---|---|

| HIV Entry Inhibition | Blocks CCR5 receptor, preventing HIV-1 infection |

| Neuroprotective Effects | Potential anti-acetylcholinesterase activity |

| Antioxidant Properties | Demonstrated significant antioxidant capacity |

| Antimicrobial Activity | Various derivatives show potential antimicrobial effects |

Temporal and Dosage Effects

The biological activity of this compound can change over time due to stability issues and degradation. In laboratory settings, its efficacy may diminish if not stored properly. Dosage studies in animal models indicate that lower doses are generally more beneficial, while higher doses may lead to adverse effects .

Metabolic Pathways

The metabolic pathways involving this compound include interactions with various enzymes that influence its pharmacokinetics. Understanding these pathways is essential for optimizing its therapeutic use and minimizing side effects.

Eigenschaften

IUPAC Name |

1-benzyl-2-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQRODPQYPCQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.